molecular formula C26H22N4O4 B11202965 3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11202965
M. Wt: 454.5 g/mol
InChI Key: BAENSHJFJKHBQR-UHFFFAOYSA-N
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Description

“3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials may include 3,5-dimethylphenyl derivatives, methoxyphenyl derivatives, and quinazoline precursors. Common synthetic routes may involve:

    Condensation reactions: Combining aromatic aldehydes with amines to form intermediate imines.

    Cyclization reactions: Forming the quinazoline ring through intramolecular cyclization.

    Oxadiazole formation: Using reagents like hydrazine and carboxylic acids to form the oxadiazole ring.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions with optimized conditions for yield and purity. Techniques like crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Industry

Used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their anticancer and antimicrobial activities.

    Oxadiazole derivatives: Exhibit a range of biological activities, including antifungal and antiviral properties.

Uniqueness

The unique combination of quinazoline and oxadiazole moieties in the compound may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-16-11-17(2)13-19(12-16)30-25(31)21-9-4-5-10-22(21)29(26(30)32)15-23-27-24(28-34-23)18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3

InChI Key

BAENSHJFJKHBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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